molecular formula C27H29N3O4 B408945 N~1~-{1-[(BENZYLAMINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE

N~1~-{1-[(BENZYLAMINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE

Cat. No.: B408945
M. Wt: 459.5g/mol
InChI Key: QSDGFXJQUXRWBR-UHFFFAOYSA-N
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Description

N~1~-{1-[(BENZYLAMINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes benzylamino, methoxybenzoyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(BENZYLAMINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with an appropriate acylating agent to form the benzylamino intermediate.

    Coupling with 3-methyl-1-oxobutan-2-yl Group: The benzylamino intermediate is then coupled with a 3-methyl-1-oxobutan-2-yl group using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the 4-methoxybenzoyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[(BENZYLAMINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzylamines.

Scientific Research Applications

N~1~-{1-[(BENZYLAMINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-{1-[(BENZYLAMINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~1~-{1-[(BENZYLAMINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE can be compared with similar compounds such as:

    N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA): A synthetic cannabinoid with similar structural features.

    N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA): Another synthetic cannabinoid with comparable functional groups.

The uniqueness of N1-{1-[(BENZYLAMINO)CARBONYL]-2-METHYLPROPYL}-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H29N3O4

Molecular Weight

459.5g/mol

IUPAC Name

N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C27H29N3O4/c1-18(2)24(27(33)28-17-19-9-5-4-6-10-19)30-26(32)22-11-7-8-12-23(22)29-25(31)20-13-15-21(34-3)16-14-20/h4-16,18,24H,17H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)

InChI Key

QSDGFXJQUXRWBR-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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